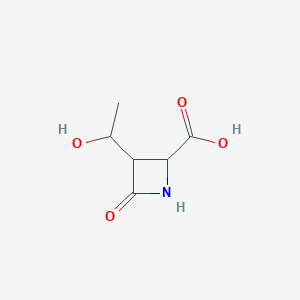
3-(1-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid, commonly known as HOE-077, is a synthetic compound that belongs to the class of azetidine-2-carboxylic acid derivatives. It is a potent inhibitor of the enzyme leukocyte elastase, which is involved in the inflammatory response. HOE-077 has been extensively studied for its potential use in treating various inflammatory disorders, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).
Mecanismo De Acción
HOE-077 works by inhibiting the activity of leukocyte elastase, which is an enzyme that is involved in the inflammatory response. Leukocyte elastase is released by white blood cells in response to infection or injury, and it breaks down elastin, a protein that is important for the elasticity of lung tissue. By inhibiting the activity of leukocyte elastase, HOE-077 can help to reduce inflammation and prevent damage to lung tissue.
Efectos Bioquímicos Y Fisiológicos
HOE-077 has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that HOE-077 can inhibit the activity of leukocyte elastase in a dose-dependent manner. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-8 and tumor necrosis factor-alpha. In animal studies, HOE-077 has been shown to reduce lung inflammation and improve lung function in models of 3-(1-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid and ARDS.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using HOE-077 in lab experiments is its potent inhibitory activity against leukocyte elastase. This makes it a useful tool for studying the role of leukocyte elastase in the inflammatory response. However, one limitation of using HOE-077 is its potential toxicity. In vitro studies have shown that HOE-077 can be toxic to certain cell types at high concentrations. Therefore, it is important to use appropriate concentrations of HOE-077 in lab experiments.
Direcciones Futuras
There are several future directions for research on HOE-077. One area of interest is its potential use in treating other inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of new derivatives of HOE-077 that may have improved potency and selectivity. Additionally, further studies are needed to determine the optimal dosing and administration of HOE-077 in clinical settings.
Métodos De Síntesis
HOE-077 is synthesized through a multi-step process that involves the reaction of 2-oxo-4-phenylbutyric acid with ethylene oxide to form 3-(2-hydroxyethyl)-4-oxobutyric acid. This compound is then converted to HOE-077 through a series of steps that involve the use of reagents such as thionyl chloride, sodium hydroxide, and acetic anhydride.
Aplicaciones Científicas De Investigación
HOE-077 has been extensively studied for its potential use in treating various inflammatory disorders. In vitro studies have shown that HOE-077 is a potent inhibitor of leukocyte elastase, which is involved in the inflammatory response. This makes it a promising candidate for the treatment of diseases such as 3-(1-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid, cystic fibrosis, and ARDS, which are characterized by chronic inflammation.
Propiedades
Número CAS |
103700-14-7 |
|---|---|
Nombre del producto |
3-(1-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid |
Fórmula molecular |
C6H9NO4 |
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
3-(1-hydroxyethyl)-4-oxoazetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-2(8)3-4(6(10)11)7-5(3)9/h2-4,8H,1H3,(H,7,9)(H,10,11) |
Clave InChI |
RWCDYAYKXLCUEN-UHFFFAOYSA-N |
SMILES |
CC(C1C(NC1=O)C(=O)O)O |
SMILES canónico |
CC(C1C(NC1=O)C(=O)O)O |
Sinónimos |
2-Azetidinecarboxylic acid, 3-(1-hydroxyethyl)-4-oxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



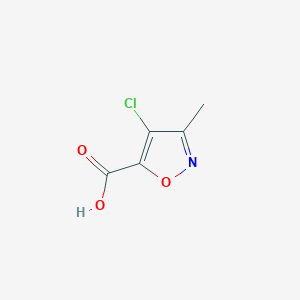
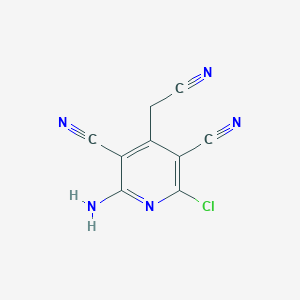
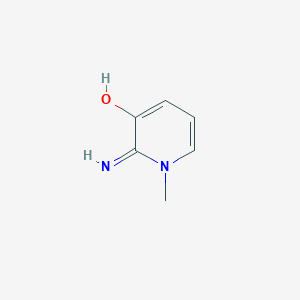
![1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene](/img/structure/B8883.png)
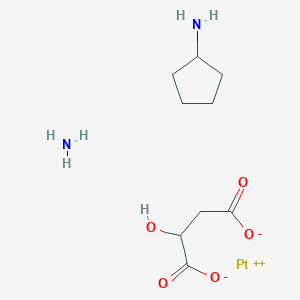

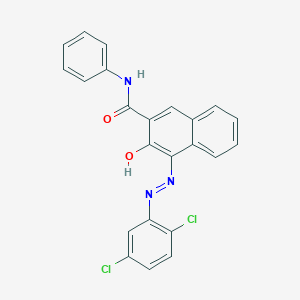
![Bis[tert-butyl(dimethyl)silyl] azelaate](/img/structure/B8892.png)
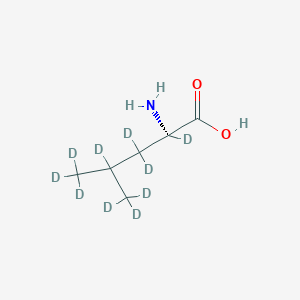
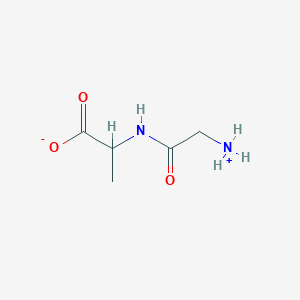
![5,6-Dimethylfuro[2,3-b]pyridine](/img/structure/B8903.png)
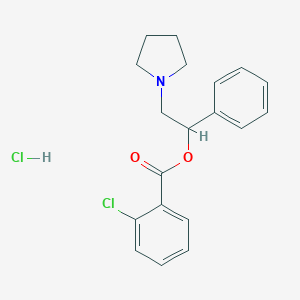
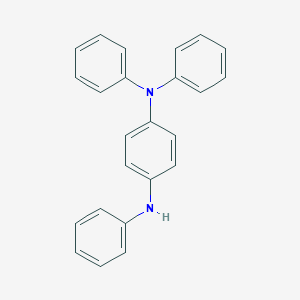
![6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine](/img/structure/B8907.png)